1,1,2-Trifluorodec-1-ene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of fluorinated alkenes often involves the use of fluorinating agents or precursors that introduce fluorine atoms into the organic substrate. For instance, the synthesis of various 1,1-difluoro-1-alkenes is achieved from 1-trifluoromethylvinylsilane, which acts as a CF2=C(-)-CH2+ synthon, through nucleophilic substitution reactions . Similarly, the synthesis of 1,1,1-trifluoro- and 1,1-difluoro-2,2-diarylethanes is performed using fluorinated hemiacetals in the presence of superacidic BF3-H2O, showcasing a facile and clean method for introducing fluorine atoms .

Molecular Structure Analysis

The molecular structure of fluorinated alkenes is influenced by the electronegativity of fluorine, which can lead to unique geometries and electronic distributions. An electron diffraction investigation of a related molecule, 1,1,2,2-tetrafluoro-1,2-dichloroethane, revealed the existence of two isomeric forms and provided detailed interatomic distances and bond angles . This type of structural analysis is crucial for understanding the reactivity and properties of 1,1,2-Trifluorodec-1-ene.

Chemical Reactions Analysis

Fluorinated alkenes undergo a variety of chemical reactions, often characterized by the influence of the strong electron-withdrawing fluorine atoms. For example, trifluoronitrosomethane participates in ene reactions with olefins, leading to the formation of N-trifluoromethylhydroxylamines . Additionally, the electrophilic reactivity of 1-bromo-4,4,4-trifluoro-3-(trifluoromethyl)but-2-ene towards various nucleophiles has been studied, resulting in substitution products or allylic rearrangements . These studies provide a glimpse into the types of reactions that 1,1,2-Trifluorodec-1-ene might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated alkenes are significantly influenced by the presence of fluorine atoms. The copolymerization of vinylidene fluoride with 2,3,3-trifluoroprop-2-enol, for example, demonstrates the reactivity ratios of the comonomers and indicates that the fluorinated monomer is an electron-accepting one . The study of trifluoroacetaldehyde N-tosylhydrazone as a precursor of trifluorodiazoethane in insertion reactions further illustrates the potential of fluorinated compounds to participate in the synthesis of various fluorine-containing organic molecules .

Aplicaciones Científicas De Investigación

Proteomics Research

- Application Summary : 1,1,2-Trifluorodec-1-ene is used as a specialty product in proteomics research .

Physical Properties Research

- Application Summary : A study published in the International Journal of Thermophysics conducted vapour pressure measurements and correlations for 1,1-Difluoroethene (R-1132a) at 240–296 K using a newly developed isochoric apparatus . Although this is not directly related to 1,1,2-Trifluorodec-1-ene, it provides an example of how similar compounds might be studied.

- Methods of Application : The study measured PvT properties of four refrigerants for the inner volume calculation and validation exercise. Vapour pressures of 1,1-difluoroethene (R-1132a) were measured between 240 K and 296 K (14 data points). All property measurements were conducted for heating up and cooling down phases .

- Results or Outcomes : The measured vapour pressures were fitted using Wagner-type and Antoine-type equations and compared with the published data .

Chemical Structure Research

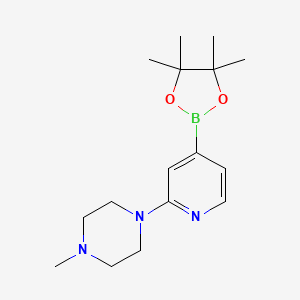

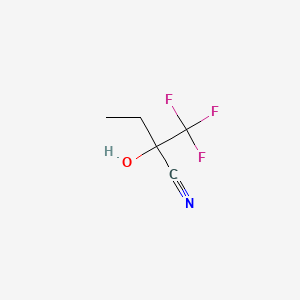

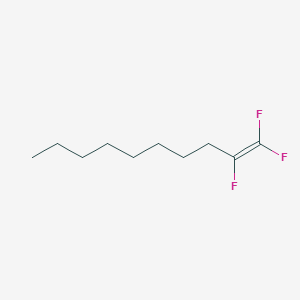

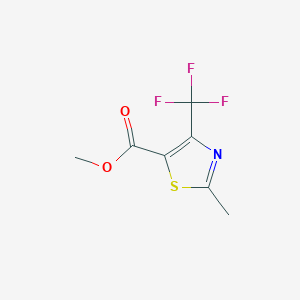

- Application Summary : Understanding the chemical structure of 1,1,2-Trifluorodec-1-ene is crucial for its applications. It contains a total of 29 bonds; 12 non-H bonds, 1 multiple bond, 7 rotatable bonds, and 1 double bond .

Physical Properties Research

- Application Summary : The physical properties of 1,1,2-Trifluorodec-1-ene, such as its melting point, boiling point, density, and molecular weight, are important for its applications .

Chemical Structure Research

- Application Summary : Understanding the chemical structure of 1,1,2-Trifluorodec-1-ene is crucial for its applications. It contains a total of 29 bonds; 12 non-H bonds, 1 multiple bond, 7 rotatable bonds, and 1 double bond .

Physical Properties Research

Propiedades

IUPAC Name |

1,1,2-trifluorodec-1-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17F3/c1-2-3-4-5-6-7-8-9(11)10(12)13/h2-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKNUCCHIZRRRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=C(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380375 |

Source

|

| Record name | 1,1,2-trifluorodec-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,2-Trifluorodec-1-ene | |

CAS RN |

692-05-7 |

Source

|

| Record name | 1,1,2-trifluorodec-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2-Trifluorodec-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propanoic Acid](/img/structure/B1304561.png)

![4-Chloro-7-ethyl-5,6,7,8-tetrahydropyrido-[4',3':4,5]thieno[2,3-D]pyrimidine](/img/structure/B1304614.png)